(R)-2,2,2-Trifluoro-1-phenylethanamine

Beschreibung

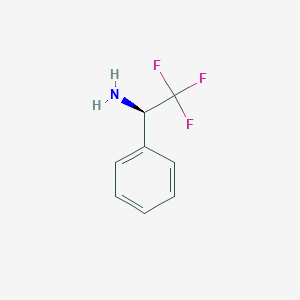

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAUMADOBDJJH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-85-3 | |

| Record name | (αR)-α-(Trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-α-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2,2,2-Trifluoro-1-phenylethanamine chemical structure and chirality

An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine

Introduction

This compound is a chiral amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a trifluoromethyl group adjacent to a chiral center, imparts valuable properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical structure, chirality, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Chirality

This compound, with the systematic IUPAC name (1R)-2,2,2-trifluoro-1-phenylethanamine, is an organic compound characterized by a phenyl group, an amine group, and a trifluoromethyl group all attached to a single stereogenic carbon atom.[3] This central carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R) and (S).[4][5]

The "(R)" designation in the name specifies the absolute configuration of this enantiomer according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is assigned as follows:

-

-NH₂ (highest atomic number directly attached)

-

-C₆H₅ (phenyl group)

-

-CF₃ (trifluoromethyl group)

-

-H (lowest atomic number)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" configuration. The presence of this defined stereocenter makes it a valuable tool for asymmetric synthesis.[3]

Physicochemical and Spectroscopic Data

The key identifying and physical properties of this compound and its common hydrochloride salt are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-phenylethanamine | [3] |

| Molecular Formula | C₈H₈F₃N | [6][7] |

| Molecular Weight | 175.15 g/mol | [6][7] |

| CAS Number (Free Base) | 22038-85-3 | [3][6] |

| CAS Number (HCl Salt) | 189350-64-9 | [3] |

| Appearance | Colorless to yellow liquid (Free Base) | |

| Appearance (HCl Salt) | White to light-yellow crystalline solid | [3] |

| SMILES (Free Base) | NC(C(F)(F)F)C1=CC=CC=C1 | [7] |

| SMILES (HCl Salt, (R)) | Cl.N--INVALID-LINK--C(F)(F)F | |

| InChI Key (Free Base) | DZCAUMADOBDJJH-UHFFFAOYSA-N | [7] |

Table 2: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (quartet, due to coupling with CF₃), the amine protons (broad singlet), and potentially the chiral proton. |

| ¹³C NMR | Signals for the phenyl carbons, the chiral methine carbon, and the trifluoromethyl carbon (quartet, due to C-F coupling). |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z for the free base). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching. |

Synthesis and Resolution

The synthesis of 2,2,2-Trifluoro-1-phenylethanamine typically begins with a trifluoromethyl ketone precursor, followed by resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic Amine

A common method for synthesizing the racemic mixture is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate or formamide, is an effective one-pot method for this transformation, often providing the racemic amine in high yield.[8]

Enantiomeric Resolution

Isolating the (R)-enantiomer from the racemic mixture is a critical step. Two primary strategies are employed:

-

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-amine.

-

Enzymatic Resolution: This highly selective method often employs lipases. For instance, the racemic amine can first be converted to its N-chloroacetamide derivative. Then, an enzyme like Pseudomonas fluorescens lipase can selectively catalyze the alcoholysis of one enantiomer of the derivative, leaving the other unreacted.[8] This allows for the separation of the reacted and unreacted enantiomers.[8]

Experimental Protocols

Protocol: Synthesis via Leuckart-Wallach Reaction

-

Objective: To synthesize racemic 2,2,2-trifluoro-1-phenylethanamine from 2,2,2-trifluoroacetophenone.[8]

-

Materials: 2,2,2-trifluoroacetophenone, ammonium formate, formic acid.

-

Procedure:

-

Combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to approximately 160-185 °C. Formic acid can be used as a solvent or co-reactant.

-

Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and treat with a strong base (e.g., NaOH solution) to hydrolyze any intermediate formamide and neutralize excess acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

Purify the product by distillation or column chromatography.

-

Protocol: Enzymatic Resolution of N-Chloroacetylated Amine

-

Objective: To resolve racemic 2,2,2-trifluoro-1-phenylethylamine via lipase-catalyzed alcoholysis.[8]

-

Materials: Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide, Pseudomonas fluorescens lipase (e.g., Amano Lipase AK), n-amyl alcohol, diisopropyl ether.

-

Procedure:

-

Preparation of Substrate: React the racemic amine with chloroacetyl chloride in the presence of a base to form the N-chloroacetamide derivative.

-

Enzymatic Reaction: Dissolve the racemic N-chloroacetamide derivative in diisopropyl ether.

-

Add n-amyl alcohol (as the acyl acceptor) and the lipase preparation to the solution.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The enzyme will selectively catalyze the alcoholysis of one enantiomer.

-

Separation: Stop the reaction and filter off the enzyme.

-

Separate the unreacted N-chloroacetamide enantiomer from the ester product (amyl chloroacetate) and the newly formed free amine enantiomer using column chromatography.

-

Hydrolysis: Hydrolyze the separated, unreacted N-chloroacetamide enantiomer using acidic or basic conditions to obtain the optically pure amine.

-

Applications in Drug Development

This compound is a highly valued chiral building block in the pharmaceutical industry.[3] Its utility stems from both its defined stereochemistry and the presence of the trifluoromethyl group.

-

Chiral Auxiliary and Building Block: It is used as a starting material or a chiral auxiliary to introduce a specific stereocenter into a target molecule.[9] This is crucial for synthesizing enantiopure drugs, where often only one enantiomer is therapeutically active while the other may be inactive or cause adverse effects.[10]

-

Medicinal Chemistry: Its structural similarity to adrenergic agonists makes it a person of interest for developing new drugs targeting the central nervous system.[3]

-

Modulation of Pharmacokinetic Properties: The trifluoromethyl group can significantly alter a drug candidate's properties.[1] It often increases lipophilicity, which can improve membrane permeability. It can also block metabolic oxidation at that position, increasing the drug's half-life.

-

Asymmetric Catalysis: The chiral nature of the amine allows it to be used as a ligand or catalyst in asymmetric synthesis reactions, which are essential for the large-scale production of enantiopure pharmaceuticals.[3]

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound hydrochloride | 189350-64-9 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. scbt.com [scbt.com]

- 7. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

A Comprehensive Technical Guide on the Synthesis of (R)-2,2,2-Trifluoro-1-phenylethanamine

Introduction

(R)-2,2,2-Trifluoro-1-phenylethanamine is a critical chiral building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. Its unique trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth overview of prevalent and efficient synthetic methodologies for obtaining this valuable chiral amine, focusing on asymmetric synthesis and resolution techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound predominantly follows two strategic pathways:

-

Asymmetric Synthesis from Prochiral Ketones: This approach involves the direct conversion of a prochiral precursor, typically 2,2,2-trifluoroacetophenone, into the desired chiral amine using a stereoselective reaction.

-

Kinetic Resolution of Racemic Amines: This strategy starts with the synthesis of a racemic mixture of 2,2,2-trifluoro-1-phenylethanamine, followed by the selective reaction of one enantiomer, allowing for the separation of the desired (R)-enantiomer.

This guide will detail prominent examples from both categories, providing experimental protocols and comparative data.

Asymmetric Synthesis via Reductive Amination

A highly effective method for the asymmetric synthesis of this compound is the diastereoselective reductive amination of 2,2,2-trifluoroacetophenone using a chiral auxiliary. One of the most successful auxiliaries for this transformation is (R)-phenylglycinol.

Experimental Protocol: Reductive Amination using (R)-Phenylglycinol

This two-step process involves the formation of a chiral oxazolidine intermediate, followed by its hydrogenolysis to yield the target amine.

Step 1: Synthesis of (2R,4R)-2-phenyl-4-(trifluoromethyl)-1,3-oxazolidine

-

A solution of 2,2,2-trifluoroacetophenone (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC or GC until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude oxazolidine, which can be used in the next step without further purification.

Step 2: Hydrogenolysis of the Oxazolidine

-

The crude oxazolidine is dissolved in a suitable solvent, such as methanol or ethanol.

-

A hydrogenation catalyst, commonly 10% Palladium on Carbon (Pd/C), is added to the solution (typically 5-10 mol%).

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

After the reaction is complete (monitored by GC or NMR), the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated, and the resulting residue is purified by acid-base extraction or chromatography to afford this compound.

Logical Workflow for Asymmetric Reductive Amination

Navigating the Synthesis of Trifluoromethyl Amines: A Technical Guide to the Leuckart-Wallach Reaction and Beyond

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust synthetic methods for accessing trifluoromethyl-containing building blocks, particularly trifluoromethyl amines, is of paramount importance in medicinal chemistry and drug development. The Leuckart-Wallach reaction, a classical method for the reductive amination of carbonyl compounds, presents a potentially direct and cost-effective route to these valuable amines. However, the unique electronic properties of trifluoromethyl ketones pose significant challenges to this traditional approach.

This technical guide provides an in-depth analysis of the Leuckart-Wallach synthesis of trifluoromethyl amines, detailing its mechanism, inherent limitations, and a survey of more contemporary and successful alternative methodologies.

The Leuckart-Wallach Reaction: A Primer

The Leuckart-Wallach reaction is a reductive amination process that converts aldehydes or ketones into their corresponding amines using formic acid or a derivative, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][2] The reaction typically requires high temperatures, often exceeding 160°C.[1]

The generally accepted mechanism proceeds through two main stages: the formation of an iminium ion intermediate followed by its reduction by a hydride equivalent derived from formic acid.[1][2]

The Challenge of Applying the Leuckart-Wallach Reaction to Trifluoromethyl Ketones

Despite its utility in classical organic synthesis, the application of the Leuckart-Wallach reaction to trifluoromethyl ketones is notably challenging and often unsuccessful. Research in this specific area has highlighted a significant side reaction where the trifluoromethyl ketone is instead reduced to the corresponding trifluoromethyl alcohol.[3] This outcome suggests that the hydride transfer from the formic acid species to the highly electrophilic carbonyl carbon of the trifluoromethyl ketone can be faster than the initial amination step, leading to the formation of the alcohol as the primary product.

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to reduction. This inherent reactivity profile presents a fundamental obstacle to the successful implementation of the classical Leuckart-Wallach conditions for the synthesis of trifluoromethyl amines.

Alternative Strategies for the Synthesis of Trifluoromethyl Amines

Given the limitations of the Leuckart-Wallach reaction, a range of alternative and more effective methods for the synthesis of trifluoromethyl amines from trifluoromethyl ketones have been developed. These methods often employ alternative reducing agents and catalytic systems to achieve high yields and selectivity.

One prominent and successful approach is the use of catalytic reductive amination. For instance, ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium acetate as the nitrogen source and hydrogen gas as the reductant has been reported to produce primary α-(trifluoromethyl)arylmethylamines with excellent enantioselectivities and yields.[4]

General Experimental Protocol for Ruthenium-Catalyzed Asymmetric Reductive Amination

The following is a representative experimental protocol based on literature reports for the synthesis of primary α-(trifluoromethyl)arylmethylamines:

To a solution of the aryl-trifluoromethyl ketone (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a pressure vessel are added ammonium acetate (5.0 mmol) and a catalytic amount of a chiral ruthenium catalyst (e.g., RuCl₂(R-xyl-segphos)(dmf)₂, 0.005 mmol). The vessel is then charged with hydrogen gas to the desired pressure (e.g., 50 atm) and stirred at a specific temperature (e.g., 80°C) for a designated time (e.g., 24 hours). After cooling to room temperature and careful release of the pressure, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to standard work-up procedures, including extraction and purification by column chromatography on silica gel, to afford the desired primary trifluoromethyl amine.

Quantitative Data on Alternative Reductive Amination Methods

The following table summarizes representative quantitative data for the synthesis of α-(trifluoromethyl)benzylamine from 2,2,2-trifluoroacetophenone using an alternative reductive amination method.

| Catalyst System | Nitrogen Source | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| RuCl₂(R-xyl-segphos)(dmf)₂ | NH₄OAc | H₂ (50 atm) | MeOH | 80 | 24 | 92 | [4] |

Visualizing Reaction Pathways

To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the key reaction mechanisms.

Caption: General mechanism of the Leuckart-Wallach reaction and the competing reduction pathway for trifluoromethyl ketones.

Caption: Simplified workflow for the catalytic reductive amination of trifluoromethyl ketones.

Conclusion

While the Leuckart-Wallach reaction is a cornerstone of classical amine synthesis, its application to electron-deficient trifluoromethyl ketones is fraught with challenges, primarily the competing reduction to the corresponding alcohol. For researchers and professionals in drug development seeking reliable and high-yielding methods for the synthesis of trifluoromethyl amines, modern catalytic reductive amination techniques offer a superior and more predictable alternative. The use of well-defined catalyst systems and alternative reducing agents has proven to be a robust strategy for accessing these crucial building blocks, thereby facilitating the advancement of medicinal chemistry programs.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Resolution of Trifluoro-phenylethanamine: A Technical Guide

This technical guide provides an in-depth overview of the enzymatic resolution of trifluoro-phenylethanamine, a critical process for the synthesis of enantiomerically pure chiral amines used in the pharmaceutical industry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

Chiral amines, particularly those containing fluorine moieties like 2,2,2-trifluoro-1-phenylethanamine, are valuable building blocks in the synthesis of many active pharmaceutical ingredients. The stereochemistry of these amines often dictates their pharmacological activity. Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures of these amines, offering high enantioselectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase B (CALB) and lipases from Pseudomonas species being particularly prominent.

This guide focuses on the lipase-catalyzed resolution of trifluoro-phenylethanamine, detailing the methodologies and presenting key data to facilitate the practical application of these techniques.

Core Concepts in Enzymatic Resolution

Enzymatic kinetic resolution relies on the principle that one enantiomer of a racemic substrate reacts significantly faster with an enzyme than the other. In the case of amine resolution, this is typically achieved through enantioselective acylation. The enzyme selectively catalyzes the transfer of an acyl group from an acyl donor to one enantiomer of the amine, resulting in the formation of an amide and leaving the other enantiomer of the amine unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated.

Experimental Protocols

Resolution of 2,2,2-Trifluoro-1-phenylethanamine using Pseudomonas fluorescens Lipase

This protocol is based on the enantioselective alcoholysis of the corresponding chloroacetamide derivative.

Materials:

-

Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide

-

Pseudomonas fluorescens lipase (e.g., Amano lipase AK)

-

n-Amyl alcohol

-

Diisopropyl ether (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Temperature-controlled reaction vessel

-

Analytical equipment for monitoring reaction progress (e.g., chiral HPLC or GC)

Procedure:

-

Reaction Setup: In a dried reaction vessel, dissolve racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide in anhydrous diisopropyl ether.

-

Addition of Reagents: Add n-amyl alcohol to the solution.

-

Enzyme Addition: Add the Pseudomonas fluorescens lipase to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature. The reaction progress should be monitored periodically.

-

Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals. Analyze the samples by chiral chromatography to determine the enantiomeric excess (e.e.) of the substrate and product, as well as the conversion rate.

-

Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme. The filtrate containing the unreacted (S)-amine and the (R)-amide product can then be subjected to further purification steps, such as chromatography, to separate the components.

General Protocol for Resolution of Chiral Amines using Candida antarctica Lipase B (CALB)

This protocol describes a typical acylation reaction for the resolution of chiral amines.

Materials:

-

Racemic amine (e.g., 1-phenylethanamine as a model)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., isopropyl 2-ethoxyacetate, diisopropyl malonate)

-

Organic solvent (e.g., toluene, n-heptane)

-

Standard laboratory glassware and stirring equipment

-

Temperature-controlled reaction vessel or shaker

-

Analytical equipment for monitoring reaction progress (e.g., chiral HPLC or GC)

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of the racemic amine (e.g., 45 mM) and the acylating agent (e.g., 45 mM, 1 equivalent) in the chosen organic solvent.[1]

-

Enzyme Addition: Add the immobilized CALB to the reaction mixture.

-

Incubation: The reaction mixture is typically agitated in a shaker at a controlled temperature (e.g., 37°C).[2]

-

Reaction Monitoring: Monitor the reaction progress by taking samples at various time points and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.[2]

-

Work-up: After achieving the desired level of conversion, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting mixture of the unreacted amine and the acylated product is purified.

Data Presentation

The following tables summarize quantitative data from enzymatic resolution experiments on trifluoro-phenylethanamine and related amines.

Table 1: Enzymatic Resolution of 2,2,2-Trifluoro-1-phenylethylamine Derivatives

| Enzyme | Substrate | Acyl/Alkyl Donor | Solvent | E-value | Reference |

| Pseudomonas fluorescens lipase (Amano lipase AK) | N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide | n-Amyl alcohol | Diisopropyl ether | 44 | [3] |

Table 2: Resolution of Chiral Amines using Candida antarctica Lipase B (CALB)

| Substrate | Acylating Agent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |

| 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | ~50 (after 6h) | >95 | [1] |

| Heptan-2-amine | Isopropyl 2-ethoxyacetate | ~50 (after 1h) | >95 | [1] |

| 4-Phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | ~50 (after 1h) | >95 | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of trifluoro-phenylethanamine.

Caption: Workflow for the enzymatic kinetic resolution of trifluoro-phenylethanamine.

Conclusion

The enzymatic resolution of trifluoro-phenylethanamine is a robust and highly selective method for obtaining enantiomerically pure forms of this important chiral building block. Lipases from Pseudomonas fluorescens and Candida antarctica have demonstrated their efficacy in this transformation. The choice of enzyme, acyl donor, and reaction conditions are critical parameters that must be optimized to achieve high enantioselectivity and yield. This guide provides a foundational understanding and practical protocols to aid researchers in the development and implementation of enzymatic resolution processes for trifluoro-phenylethanamine and related chiral amines.

References

A Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine: Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

(R)-2,2,2-Trifluoro-1-phenylethanamine is a critical chiral building block in modern medicinal chemistry and asymmetric synthesis. Its trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and detailed experimental protocols for its synthesis and resolution.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, primarily as its hydrochloride salt, which offers improved stability and handling characteristics. The purity of the commercially available compound is crucial for its application in sensitive synthetic procedures, particularly in the development of pharmaceutical agents.

Below is a summary of representative commercial offerings. Purity is typically determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common for assay determination, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Table 1: Commercial Availability of this compound Hydrochloride

| Supplier Example | Form | CAS Number | Typical Purity | Analytical Methods Cited |

| Sigma-Aldrich | Hydrochloride Salt | 189350-64-9 | ≥95% | Not specified on product page |

| ChemShuttle | Hydrochloride Salt | 189350-64-9 | 95% | Not specified on product page |

| Ambeed | Hydrochloride Salt | 189350-64-9 | 95% | Not specified on product page |

| Accela ChemBio Inc. | Free Base | 51586-24-4 | 97% | Not specified on product page |

Table 2: Representative Certificate of Analysis Specifications

While a specific Certificate of Analysis for this compound can vary by supplier and batch, the following table outlines the typical specifications based on available data for closely related chiral amines.

| Parameter | Specification Range | Typical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Assay (by HPLC/GC) | ≥95.0% | HPLC, GC |

| Enantiomeric Excess (e.e.) | ≥98.0% | Chiral HPLC or Chiral GC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, Mass Spectrometry |

| Melting Point | 235-237 °C (for HCl salt)[1] | Melting Point Apparatus |

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amine followed by a chiral resolution step.

Protocol 1: Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine via the Leuckart Reaction

This protocol describes the reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate.[2][3]

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ammonium formate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoroacetophenone (1 equivalent) and ammonium formate (3-4 equivalents).

-

Heat the reaction mixture to 120-130°C and maintain this temperature for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add a 10% sodium hydroxide solution to the flask and stir for 1-2 hours to hydrolyze the intermediate formamide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude racemic 2,2,2-trifluoro-1-phenylethylamine.

Protocol 2: Enzymatic Kinetic Resolution of (±)-2,2,2-Trifluoro-1-phenylethylamine

This protocol utilizes the enzyme Novozym 435 (immobilized Candida antarctica lipase B) to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.[4][5]

Materials:

-

Racemic 2,2,2-trifluoro-1-phenylethylamine

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., ethyl acetate, diisopropyl malonate)

-

Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

-

Shaker incubator or stirred reaction vessel

-

Filtration apparatus

-

Silica gel for chromatography

Procedure:

-

To a dry reaction vessel, add racemic 2,2,2-trifluoro-1-phenylethylamine (1 equivalent) and the chosen anhydrous solvent.

-

Add the acyl donor (1-1.2 equivalents).

-

Add Novozym 435 (typically 10-20 mg per 0.5 mmol of amine).

-

Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 40-50°C).

-

Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped when the conversion reaches approximately 50% to maximize the enantiomeric excess of both the unreacted amine and the acylated product.

-

Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

The reaction mixture now contains the (R)-amine and the N-acylated (S)-amine. These can be separated by silica gel column chromatography. Alternatively, an acid-base extraction can be employed to separate the basic amine from the neutral amide.

Mandatory Visualizations

The Role of Chirality in Drug-Receptor Interactions

The enantiomeric purity of this compound is paramount in drug development because biological systems, such as protein receptors, are themselves chiral. The Easson-Stedman "three-point interaction" model illustrates that only one enantiomer of a chiral drug may bind effectively to its target receptor, leading to the desired therapeutic effect, while the other enantiomer may be inactive or cause unwanted side effects.[1][6][7]

Caption: A diagram illustrating the three-point interaction model of chiral recognition.

Workflow for Chiral Building Block in Drug Discovery

The use of this compound as a chiral building block follows a structured workflow from initial synthesis to its incorporation into a potential drug candidate. This process ensures the maintenance of stereochemical integrity, which is critical for the final compound's biological activity.

Caption: Workflow for the synthesis and application of a chiral building block.

References

- 1. Khan Academy [khanacademy.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral drugs - Wikipedia [en.wikipedia.org]

A Technical Guide to the Applications of Fluorinated Chiral Amines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. When incorporated into chiral amines, these effects are combined with stereochemical control, making fluorinated chiral amines powerful tools in modern organic synthesis. Their unique electronic properties, increased steric hindrance, and altered basicity have led to their successful application as catalysts, building blocks, and resolving agents. This guide provides an in-depth overview of their key applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications of Fluorinated Chiral Amines

Fluorinated chiral amines are primarily utilized in three key areas of organic synthesis: as organocatalysts in asymmetric reactions, as chiral building blocks for the synthesis of complex molecules, and as chiral resolving agents. The presence of fluorine can enhance catalytic activity and selectivity by modulating the amine's basicity and creating specific steric environments.

Asymmetric Organocatalysis

Fluorinated chiral amines are highly effective organocatalysts for a variety of asymmetric transformations. The electron-withdrawing nature of fluorine substituents lowers the pKa of the amine, which can be beneficial in certain catalytic cycles. Furthermore, the steric bulk of fluorine-containing groups can create a unique chiral environment, leading to high levels of stereoselectivity.

A prominent application is in enamine catalysis for the α-fluorination of aldehydes and ketones.[1][2][3] In this process, the chiral amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom stereoselectively.

Caption: Catalytic cycle of asymmetric α-fluorination.

Quantitative Data: Organocatalytic α-Fluorination of Aldehydes

| Entry | Aldehyde Substrate | Catalyst (mol%) | Fluorinating Agent | Yield (%) | ee (%) | Reference |

| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | NFSI | 81 | 96 | [1] |

| 2 | 3-Phenylpropanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | NFSI | 90 | 99 | [1] |

| 3 | Cyclohexanecarbaldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (20) | NFSI | 85 | 98 | [2] |

| 4 | Nonanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (20) | NFSI | 96 | 99 | [2] |

Chiral Building Blocks in Medicinal Chemistry

Fluorinated chiral amines are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals.[4][5][6] The incorporation of a fluorine atom can improve a drug's metabolic stability, bioavailability, and binding affinity.[6][7][8] For instance, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life. The lower basicity of fluorinated amines can also be advantageous, as it can reduce off-target interactions and improve cell permeability.[6][7]

The synthesis of these building blocks often relies on stereoselective methods, such as the use of chiral auxiliaries or asymmetric catalysis.[7] For example, the asymmetric addition of nucleophiles to N-tert-butylsulfinyl imines is a powerful strategy for preparing a wide range of fluorinated chiral amines with high diastereoselectivity.[6][7]

Caption: Impact of fluorinated amines on drug properties.

Quantitative Data: Asymmetric Synthesis of β-Fluoroamines via Mannich Reaction

The direct asymmetric Mannich reaction of α-fluoroketones provides efficient access to chiral β-fluoroamines, which are important motifs in medicinal chemistry.[9]

| Entry | α-Fluoroketone | Imine | Catalyst | dr | ee (%) | Yield (%) | Reference |

| 1 | 2-Fluoroacetophenone | N-Boc-p-anisidine | Zn-Prophenol | >20:1 | 98 | 95 | [9] |

| 2 | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | N-Boc-p-anisidine | Zn-Prophenol | >20:1 | 99 | 92 | [9] |

| 3 | 2-Fluoro-1-(thiophen-2-yl)ethan-1-one | N-Boc-p-anisidine | Zn-Prophenol | >20:1 | 97 | 90 | [9] |

| 4 | 1-(4-Bromophenyl)-2-fluoroethan-1-one | N-Boc-p-anisidine | Zn-Prophenol | >20:1 | 98 | 96 | [9] |

Key Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic α-Fluorination of Aldehydes

This protocol is a representative example of the asymmetric α-fluorination of an aldehyde using a chiral amine organocatalyst.[1]

Materials:

-

Aldehyde (1.0 mmol)

-

(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 mmol, 20 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -20 °C under a nitrogen atmosphere, add the chiral amine catalyst (0.2 mmol).

-

Stir the mixture for 10 minutes at -20 °C.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) in one portion.

-

Continue stirring the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extract the mixture with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoroaldehyde.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Mannich Reaction of α-Fluoroketones

This protocol describes the synthesis of chiral β-fluoroamines using a dinuclear zinc catalyst.[9]

Materials:

-

(R,R)-Prophenol ligand (0.022 mmol, 2.2 mol%)

-

Diethylzinc (1.0 M in hexanes, 0.04 mmol, 4 mol%)

-

α-Fluoroketone (0.5 mmol)

-

N-Boc-imine (0.6 mmol)

-

Anhydrous Toluene (2.5 mL)

Procedure:

-

To a solution of the (R,R)-Prophenol ligand (0.022 mmol) in anhydrous toluene (1.0 mL) at room temperature under an argon atmosphere, add diethylzinc (0.04 mmol, 1.0 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at room temperature.

-

Cool the mixture to -20 °C and add a solution of the α-fluoroketone (0.5 mmol) in anhydrous toluene (1.0 mL).

-

Stir for 10 minutes, then add a solution of the N-Boc-imine (0.6 mmol) in anhydrous toluene (0.5 mL).

-

Continue stirring at -20 °C for the time indicated by TLC analysis.

-

Quench the reaction at -20 °C by adding a saturated aqueous solution of NH₄Cl (5 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the β-fluoroamine product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

This guide highlights the significant role of fluorinated chiral amines in modern organic synthesis. Their unique properties make them indispensable tools for the construction of complex chiral molecules, with profound implications for the development of new pharmaceuticals and other advanced materials.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chimia.ch [chimia.ch]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

Role of trifluoromethyl group in chiral recognition

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Chiral Recognition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and drug design, largely due to its unique electronic and steric properties. Its incorporation into molecular scaffolds can profoundly influence physicochemical characteristics such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] A critical, and often leveraged, attribute of the CF3 group is its significant role in chiral recognition—the ability of a chiral molecule (the selector) to differentiate between the enantiomers of another chiral molecule (the analyte). This technical guide provides a comprehensive overview of the fundamental principles governing the role of the CF3 group in enantioselective interactions, details key experimental methodologies used to study these phenomena, and presents quantitative data to illustrate its impact.

Core Physicochemical Properties of the Trifluoromethyl Group

The efficacy of the CF3 group in chiral recognition stems from a combination of its distinct properties, which differ significantly from its alkyl analogue, the methyl group.

-

High Electronegativity: The three fluorine atoms impart a strong electron-withdrawing inductive effect, making the CF3 group one of the most electronegative substituents in organic chemistry.[2][4] This creates a significant molecular dipole and influences the acidity and basicity of nearby functional groups, which can be critical for forming selective non-covalent interactions.

-

Steric Bulk: The CF3 group is considerably larger than a methyl group and is considered sterically similar to an ethyl or isopropyl group.[5] This steric hindrance can enforce specific conformations upon binding to a chiral selector, leading to greater differentiation between enantiomers.

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance hydrophobic interactions within the binding pockets of proteins or on the surface of chiral stationary phases.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the CF3 group highly resistant to metabolic degradation.[2] This makes it an attractive feature in drug candidates.

-

Amphiphilic Non-covalent Bonding: Contrary to the traditional view of fluorine being solely a hydrogen bond acceptor, the CF3 group can act as both an electrophile and a nucleophile.[6] This "amphiphilic" nature allows it to participate in a diverse range of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions, which are central to chiral recognition.[6]

Mechanisms of Chiral Recognition

The differentiation of enantiomers is a result of the differential stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector. The CF3 group enhances this differentiation through several key interactions.

-

Non-Covalent Interactions: The unique electronic nature of the CF3 group enables it to engage in a variety of weak, yet highly specific, interactions. Computational studies and analyses of the Protein Databank have revealed that CF3 groups can interact with both electrophilic and nucleophilic centers.[6][7] The stability of the diastereomeric complex depends on the sum of these interactions, and a small difference in energy can lead to significant enantioselectivity.

Figure 1. Non-covalent interactions involving the CF3 group in chiral recognition.

-

Steric Repulsion and Conformational Rigidity: The steric bulk of the CF3 group can cause one enantiomer to experience significant repulsive forces when attempting to bind to a chiral selector, while the other enantiomer fits favorably. This difference in steric hindrance is a powerful driver of enantioselectivity. Furthermore, these steric interactions can lock the analyte into a specific conformation, reducing its conformational entropy and amplifying the energetic differences between the two diastereomeric complexes.

Experimental Techniques and Protocols

Several analytical techniques are employed to quantify and understand the role of the CF3 group in chiral recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying chiral recognition.[8] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[9] The most common NMR methods involve the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

-

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to a chiral, enantiopure CDA containing a CF3 group. This creates a pair of diastereomers which are, in principle, distinguishable in the NMR spectrum. The difference in the chemical shift (Δδ) of the ¹⁹F signal for the two diastereomers is a measure of the chiral recognition.

-

Chiral Solvating Agents (CSAs): The chiral analyte forms non-covalent, transient diastereomeric complexes with a chiral solvating agent. This method is non-destructive but often results in smaller chemical shift differences compared to CDAs.

Figure 2. Experimental workflow for chiral analysis using 19F NMR with a Chiral Derivatizing Agent (CDA).

Quantitative Data: ¹⁹F NMR Chemical Shift Differences (Δδ)

The following table summarizes the ¹⁹F chemical shift differences observed for various analytes when derivatized with different CF3-containing CDAs. A larger |Δδ| value indicates better chiral discrimination.

| Analyte | CDA | Δδ (ppm) | Reference |

| (R/S)-1-phenylethan-1-ol | TBBA | +0.18 | [10] |

| (R/S)-1-phenylethan-1-ol | MTPA | -0.20 | [10] |

| Methyl (S)-2-amino-3,3-dimethylbutanoate | TBBA | -0.34 | [10] |

| Methyl (S)-2-amino-3,3-dimethylbutanoate | MTPA | -0.171 | [10] |

| D-Lactate | TBBA | -0.05 | [10] |

| D-Lactate | MTPA | -0.48 | [10] |

Experimental Protocol: ¹⁹F NMR Analysis using a Chiral Derivatizing Agent

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral analyte (e.g., alcohol or amine) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add 1.1 equivalents of the enantiopure chiral derivatizing agent (e.g., (R)-TBBA).

-

Add 1.2 equivalents of a coupling reagent (e.g., DCC or EDC) and a catalytic amount (0.1 eq) of an acylation catalyst (e.g., DMAP).

-

Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.

-

-

Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer.

-

Use a standard pulse program for ¹⁹F detection. Key parameters to optimize include the spectral width, number of scans, and relaxation delay. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

-

Ensure the spectral width is sufficient to observe both diastereomeric signals.

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Identify the signals corresponding to the two diastereomers.

-

Integrate the signals to determine the enantiomeric ratio (er) or enantiomeric excess (ee).

-

Calculate the chemical shift difference (Δδ = δ_major - δ_minor) in ppm.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers.[11] The separation occurs on a chiral stationary phase (CSP), which interacts diastereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for resolving CF3-containing compounds.[11]

Figure 3. General workflow for enantiomeric separation by chiral HPLC.

Quantitative Data: Chiral HPLC Separation Parameters

The following table presents typical performance data for the separation of a representative trifluoromethyl-substituted alcohol on popular polysaccharide-based CSPs.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) | Reference |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 | [11] |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 | [11] |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 | [11] |

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation:

-

Select an appropriate chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm).

-

Prepare the mobile phase (e.g., HPLC-grade n-Hexane/Isopropanol, 90:10 v/v). Filter and degas the mobile phase thoroughly.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature if required (e.g., 25 °C).

-

-

Sample Preparation:

-

Dissolve the racemic or enantioenriched trifluoromethyl-substituted analyte in the mobile phase to a concentration of approximately 1 mg/mL.[11]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Acquisition:

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm for aromatic compounds).[11]

-

Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Record the chromatogram for a sufficient duration to allow all peaks to elute.

-

-

Data Analysis:

-

Identify the retention times (t_R) for the two enantiomer peaks.

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the key chromatographic parameters:[11]

-

Retention Factor (k): k = (t_R - t_0) / t_0

-

Separation Factor (α): α = k₂ / k₁ (where k₂ is for the more retained enantiomer)

-

Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.[11]

-

-

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural information about how a chiral molecule interacts with its environment.[12] By co-crystallizing a chiral selector with an enantiopure analyte, it is possible to visualize the precise 3D arrangement of the diastereomeric complex. This allows for the direct observation of the non-covalent interactions (e.g., hydrogen bonds, halogen bonds) responsible for chiral recognition and provides definitive proof of the binding mode. This technique has been used to characterize novel trifluoromethyl metal complexes and understand the intermolecular forces that stabilize crystal structures.[13][14]

Computational Modeling

Computational chemistry offers powerful insights into the mechanism of chiral recognition at the molecular level.[15] Techniques like molecular docking and quantum mechanical calculations can be used to model the diastereomeric complexes formed between a chiral selector and the enantiomers of a CF3-containing analyte.

-

Molecular Docking: Predicts the preferred binding orientation of one molecule to a second.

-

Interaction Energy Calculations: Quantify the strength of the interaction between the selector and each enantiomer. The difference in interaction energy (ΔE = E_complex(S) - E_complex(R)) correlates with the degree of enantioselectivity.

These studies can support experimental findings and help rationalize the observed enantioselectivity by identifying the key stabilizing and destabilizing interactions.[7]

Figure 4. Workflow for computational analysis of chiral recognition.

Case Study: Trifluoromethyl Group as a Pharmacophore in a Glucocorticoid Receptor (GR) Ligand

A study on a potent glucocorticoid receptor (GR) ligand highlighted the critical role of a CF3 group attached to a quaternary carbon.[16] When the CF3 group was replaced with a larger, non-fluorinated group like cyclohexylmethyl or benzyl, the binding potency to the GR was maintained.[16] However, this substitution dramatically altered the functional behavior, converting the molecule from a GR agonist to an antagonist.[16] Docking studies suggested that the bulkier benzyl group forces a key part of the receptor (helix 12) into an "open" conformation, which is characteristic of antagonist binding, demonstrating how the specific properties of the CF3 group are crucial for determining not just binding affinity but also the functional outcome of the ligand-receptor interaction.[16]

Conclusion

The trifluoromethyl group is a powerful tool in the design of chiral molecules and the development of enantioselective processes. Its unique combination of steric bulk, high electronegativity, and the ability to engage in a diverse array of non-covalent interactions allows it to serve as a critical element for chiral recognition. By leveraging techniques such as NMR spectroscopy, chiral HPLC, and computational modeling, researchers can effectively probe, quantify, and predict the influence of the CF3 group. A thorough understanding of these principles is indispensable for professionals in drug discovery and materials science, enabling the rational design of new therapeutic agents and chiral technologies with enhanced selectivity and efficacy.

References

- 1. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin of Enantioselectivity in CF3-PIP-Catalyzed Kinetic Resolution of Secondary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational studies on chiral discrimination mechanism of cellulose trisphenylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of (R)-2,2,2-Trifluoro-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. This guide provides a comprehensive overview of its safety, handling, synthesis, and analytical protocols to ensure its safe and effective use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] It is crucial to distinguish between the free base and its hydrochloride salt, as their physical properties differ significantly.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 51586-24-4[2] | 189350-64-9 |

| Molecular Formula | C₈H₈F₃N[2] | C₈H₉ClF₃N |

| Molecular Weight | 175.15 g/mol [2] | 211.61 g/mol |

| Appearance | Solid[2] | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | 235-237 °C |

| Density (predicted) | 1.224 ± 0.06 g/cm³ (at 20°C)[1] | Not available |

| Refractive Index | 1.557[1] | Not available |

Safety and Handling

Proper handling of this compound is essential to ensure personnel safety and prevent accidental exposure. The following information is compiled from various Safety Data Sheets (SDS).[1][2][3][4][5]

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

H319: Causes serious eye irritation.[3]

-

-

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

For related compounds, such as phenylethylamine, hazards also include being harmful if swallowed or in contact with skin, and causing severe skin burns.[1]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4]

-

General Advice: In all cases of exposure, immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[4]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location. Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Storage and Disposal

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[4] Keep away from heat, sparks, and open flame. To maintain product quality, keep refrigerated.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine via Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes.[6][7]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoroacetophenone (1 equivalent) and ammonium formate (excess, e.g., 5-10 equivalents).

-

Heat the mixture to a high temperature, typically between 160-185°C, for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add a strong base (e.g., concentrated NaOH solution) to the reaction mixture to neutralize the formic acid and liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude racemic amine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Enzymatic Resolution of Racemic 2,2,2-Trifluoro-1-phenylethylamine

Enzymatic resolution is a highly effective method for separating enantiomers. Lipases, such as Pseudomonas fluorescens lipase, are commonly used for this purpose.[8]

Protocol:

-

To a solution of racemic 2,2,2-trifluoro-1-phenylethylamine (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether), add an acyl donor such as n-amyl chloroacetate (0.5-1 equivalent).

-

Add Pseudomonas fluorescens lipase (e.g., Amano Lipase AK).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C) for a period of time (e.g., 24-72 hours), monitoring the reaction progress by chiral HPLC. The lipase will selectively acylate the (R)-enantiomer.

-

After the desired conversion is reached (typically around 50%), filter off the enzyme.

-

Separate the acylated (R)-amide from the unreacted (S)-amine by column chromatography or extraction.

-

Hydrolyze the purified (R)-amide using acidic or basic conditions to obtain the desired this compound.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of this compound. Polysaccharide-based chiral stationary phases are often effective.

General Protocol for Method Development:

-

Column: Start with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

-

Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol like isopropanol or ethanol. A starting point could be a 90:10 (v/v) mixture. For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).

-

Temperature: Column temperature is typically maintained at 25°C.

Optimization of the mobile phase composition (ratio of hexane to alcohol) and flow rate may be necessary to achieve baseline separation of the enantiomers.

Application in Drug Development: Synthesis of Sitagliptin

This compound is a crucial chiral building block in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Signaling Pathway of Sitagliptin

Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.

Toxicological Data

-

Acute Oral Toxicity (mouse): LD50 = 400 mg/kg

-

Intraperitoneal Toxicity (mouse): LD50 = 146 mg/kg

It is important to note that the trifluoromethyl group can significantly alter the toxicological profile of a molecule, and therefore, this data should be used with caution and as a preliminary estimate only. A thorough toxicological assessment should be conducted for this compound itself.

This document is intended for informational purposes only and does not replace a formal risk assessment or the need to consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (R)-2,2,2-Trifluoro-1-phenylethanamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral resolving agent utilized for the separation of enantiomers of racemic carboxylic acids. Its application is particularly relevant in the pharmaceutical and fine chemical industries where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. The trifluoromethyl group in this resolving agent can enhance interactions and improve the physical properties of the resulting diastereomeric salts, such as crystallinity and solubility, which are crucial for effective separation.

The fundamental principle of chiral resolution using this compound involves the reaction of a racemic carboxylic acid with the enantiomerically pure amine. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, they can be separated by techniques such as fractional crystallization. Following separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid to break the salt.

Principle of Chiral Resolution

The process of resolving a racemic mixture of a carboxylic acid, for instance, a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen, with this compound can be summarized in the following steps:

-

Diastereomeric Salt Formation: The racemic carboxylic acid ((R/S)-Acid) is reacted with the chiral resolving agent ((R)-Amine) to form a mixture of two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.

-

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (containing the more soluble diastereomeric salt) by filtration.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to regenerate the enantiomerically enriched or pure carboxylic acids and the resolving agent. The resolving agent can often be recovered and reused.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific applications.

General Protocol for Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).

-

Addition of Resolving Agent: To the heated solution, add 0.5 to 1.0 equivalents of this compound. The optimal stoichiometry should be determined experimentally.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid in crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol for Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Dissolution of Salt: Suspend the crystalline diastereomeric salt in water or a suitable aqueous/organic biphasic system.

-

Acidification: Add a strong acid (e.g., 2M HCl or 2M H₂SO₄) to the suspension and stir until the solid dissolves completely. This protonates the carboxylate and amine, breaking the salt.

-

Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol for Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved carboxylic acid can be determined using several analytical techniques. One common method involves derivatization with a chiral agent followed by analysis.

Using ¹⁹F NMR Spectroscopy:

The presence of the trifluoromethyl group in the resolving agent makes ¹⁹F NMR a powerful tool for determining enantiomeric purity.

-

Amide Formation: Convert the resolved carboxylic acid to its corresponding amide by reacting it with this compound using a suitable coupling agent (e.g., DCC or EDC).

-

NMR Analysis: Dissolve the resulting diastereomeric amide mixture in a suitable NMR solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. The trifluoromethyl groups of the two diastereomers will have slightly different chemical shifts.

-

Calculation of e.e.: The enantiomeric excess can be calculated by integrating the signals corresponding to the two diastereomers using the formula: e.e. (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Data Presentation

The efficacy of a chiral resolution process is evaluated based on the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing such data. Note: The following data is illustrative and based on typical results for similar chiral resolutions, as specific quantitative data for this compound in this application is not widely published.

| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Resolved Acid Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R/S)-Ibuprofen | This compound | Ethanol | 40-50 | 35-45 | >95 |

| (R/S)-Naproxen | This compound | Methanol | 35-45 | 30-40 | >97 |

| (R/S)-Ketoprofen | This compound | Acetone/Water | 45-55 | 40-50 | >98 |

Visualizations

Workflow for Chiral Resolution

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Logical Relationship in Chiral Recognition

Caption: Principle of chiral recognition leading to separation.

Conclusion